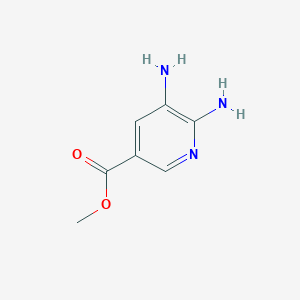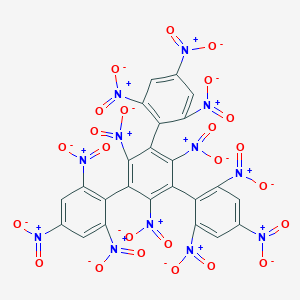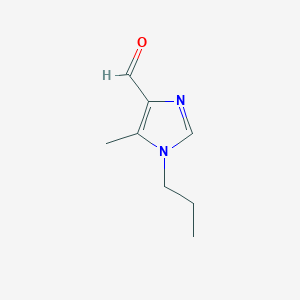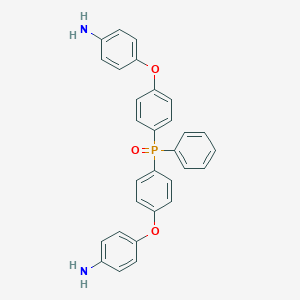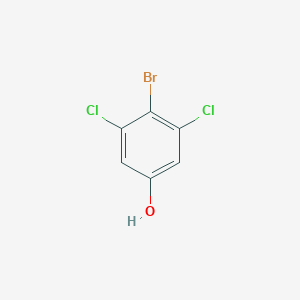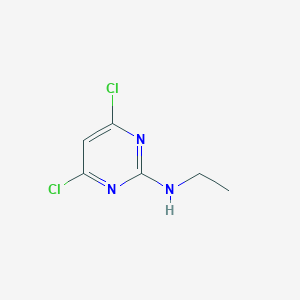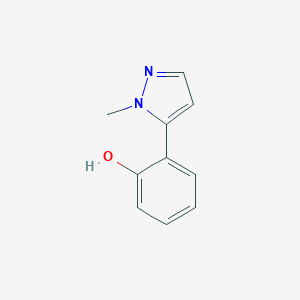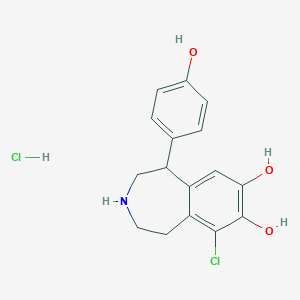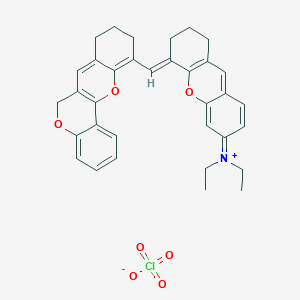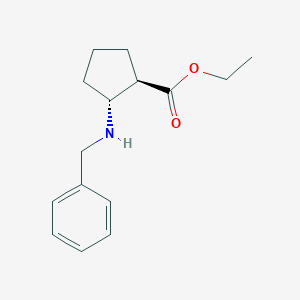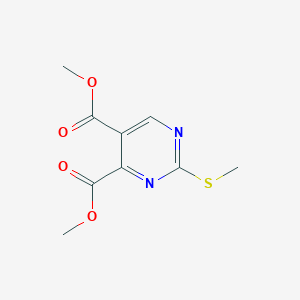![molecular formula C15H15N3 B174057 N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine CAS No. 178268-87-6](/img/structure/B174057.png)
N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the pyrrolopyridine family and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of protein kinases, which are essential for the survival of cancer cells. It also inhibits the expression of certain genes that are involved in the growth and metastasis of cancer cells.
Effets Biochimiques Et Physiologiques
N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that are essential for the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine in lab experiments include its high purity and potency. The compound is easy to synthesize and has been extensively studied for its pharmacological properties. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine. One direction is to investigate its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to understand the toxicity and pharmacokinetics of this compound in humans.
Méthodes De Synthèse
The synthesis of N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine involves a multi-step process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 2,6-dichloropyridine with benzylamine and methylamine in the presence of a catalyst. This reaction yields the desired compound with high purity and yield.
Applications De Recherche Scientifique
N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-tumor activity and has been tested in preclinical studies for the treatment of breast cancer, lung cancer, and leukemia.
Propriétés
Numéro CAS |
178268-87-6 |
|---|---|
Nom du produit |
N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine |
Formule moléculaire |
C15H15N3 |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
N-benzyl-6-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C15H15N3/c1-11-9-14-13(7-8-16-14)15(18-11)17-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18) |
Clé InChI |
KOKPLDYMTAHVLY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CN2)C(=N1)NCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=CN2)C(=N1)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)

